Citronellyl ethyl oxalate
Description
Significance in Organic Synthesis and Chemical Transformations
Citronellyl ethyl oxalate (B1200264) serves as a notable model compound for the study of esterification and hydrolysis reactions, providing valuable insights into the mechanisms of these fundamental chemical processes. The synthesis of this compound is most commonly achieved through the esterification of citronellol (B86348) with a derivative of oxalic acid, such as ethyl oxalyl chloride or through transesterification with diethyl oxalate. smolecule.com Standard methods often employ an acid catalyst, like sulfuric acid, under reflux conditions to drive the reaction to completion.
The reactivity of Citronellyl ethyl oxalate is dictated by its distinct functional groups: the oxalate ester moiety and the carbon-carbon double bond of the citronellyl group. This dual functionality allows it to be a versatile substrate for various chemical transformations.
Key potential reactions include:
Hydrolysis: The ester linkages can be cleaved under alkaline conditions, a reaction that can be studied to understand ester stability and reactivity. smolecule.com
Transformations at the Double Bond: The terminal alkene is susceptible to a range of reactions common in organic synthesis, such as hydrogenation, oxidation (e.g., epoxidation), and nucleophilic substitution.
Asymmetric Synthesis: Given the inherent chirality of the citronellyl backbone, this compound and its derivatives are relevant in the field of asymmetric synthesis, where controlling the stereochemical outcome of reactions is paramount. rrscientific.com It is listed as a potential chiral auxiliary, a compound used to guide the stereoselective formation of new chiral centers. rrscientific.com
Research into the enzymatic synthesis of related citronellyl esters, using lipases as biocatalysts, highlights a move towards more environmentally benign and selective synthesis methods. scielo.brresearchgate.netnih.gov Studies on the lipase-catalyzed acylation of citronellol show high conversion rates and demonstrate the influence of the acylating agent's chain length on reaction kinetics. scielo.brresearchgate.net While these studies focus on other esters, the principles are directly applicable to the potential biocatalytic synthesis of this compound.
Overview of Research Trajectories for Complex Ester Systems
The study of molecules like this compound is situated within the broader context of research on complex ester systems. These systems involve molecules with multiple functional groups or stereocenters and are crucial in fields ranging from materials science to pharmaceuticals. soton.ac.uknih.gov
Modern research trajectories in ester synthesis and transformation are moving significantly beyond classical methods. Key trends include:
Catalytic Asymmetric Transformations: A major focus is the development of novel chiral catalysts to produce enantiomerically pure esters. This includes chiral phase-transfer catalysis and organocatalysis, which offer mild and efficient routes to chiral molecules. nih.govkyushu-u.ac.jpjst.go.jpchemrxiv.org These methods are vital for creating optically active compounds, which are important as building blocks for pharmaceuticals and other bioactive molecules. kyushu-u.ac.jp
Biocatalysis: The use of enzymes, particularly lipases, for ester synthesis and hydrolysis is a rapidly growing field. Biocatalysis offers high selectivity under mild conditions and is considered a green chemistry approach. scielo.brresearchgate.netdss.go.th Research has demonstrated the successful synthesis of various terpenic esters, achieving high yields and allowing for enzyme recycling, which is crucial for industrial applications. scielo.brnih.gov
Computational and Mechanistic Studies: Advanced computational methods, such as molecular dynamics (MD) simulations, are increasingly used to understand the behavior of complex ester systems at the molecular level. soton.ac.ukpnas.org These simulations can predict physical properties like viscosity and provide insights into the conformation and dynamics of esters in different environments, which is challenging to probe experimentally. soton.ac.uknih.gov Furthermore, detailed mechanistic studies, for instance on the hydrolysis of ester phosphates, help elucidate the precise pathways of reactions involving ester bonds, which is fundamental to designing more efficient catalytic processes. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-O-(3,7-dimethyloct-6-enyl) 1-O-ethyl oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-5-17-13(15)14(16)18-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHQSPDXMJAXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052275 | |
| Record name | 3,7-Dimethyloct-6-en-1-yl ethyl ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60788-25-2 | |
| Record name | 1-(3,7-Dimethyl-6-octen-1-yl) 2-ethyl ethanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60788-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanedioic acid, 1-(3,7-dimethyl-6-octen-1-yl) 2-ethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060788252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, 1-(3,7-dimethyl-6-octen-1-yl) 2-ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,7-Dimethyloct-6-en-1-yl ethyl ethanedioate | |
| Source | EPA DSSTox | |
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| Record name | Citronellyl ethyl oxalate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Citronellyl Ethyl Oxalate
Esterification Pathways from Precursor Alcohols and Carboxylic Acids
The principal route for synthesizing Citronellyl ethyl oxalate (B1200264) is through the esterification of the precursor alcohol, citronellol (B86348), with an oxalic acid derivative. The reaction involves the formation of an ester bond between the hydroxyl group of citronellol and one of the carboxyl groups of the oxalate moiety. This transformation can be achieved using either oxalic acid itself or, more commonly, a mono-esterified derivative like ethyl oxalyl chloride.
Acid-Catalyzed Esterification Protocols
The esterification of citronellol is frequently facilitated by the presence of an acid catalyst. Strong Brønsted acids, such as sulfuric acid, are commonly employed to protonate the carbonyl oxygen of the oxalic acid derivative, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of citronellol. smolecule.com The general mechanism involves the formation of a tetrahedral intermediate which then eliminates a molecule of water to yield the final ester product, Citronellyl ethyl oxalate. smolecule.com
The protocol typically involves charging a reaction vessel with citronellol, an excess of the oxalate source, and a catalytic amount of the acid. The mixture is then heated to drive the reaction towards completion. Lewis acids, such as tin(II) chloride (SnCl₂), have also been investigated for the esterification of citronellol with other carboxylic acids, suggesting potential applicability in this synthesis as a less corrosive alternative to strong mineral acids. rsc.orgresearchgate.net
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing the reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of by-products, such as di-citronellyl oxalate or products resulting from the degradation of reactants and intermediates.
The choice of solvent plays a significant role in the efficiency of the esterification process. Anhydrous conditions are generally preferred to prevent the hydrolysis of the ester product and to shift the reaction equilibrium towards ester formation. The polarity of the solvent can also influence reaction rates. While polar solvents can help to solvate the charged intermediates, non-polar solvents may be used to facilitate the removal of water via azeotropic distillation.
Influence and Rationaleorgsyn.orggoogle.comTemperature is a critical parameter in the synthesis of this compound. Higher temperatures generally increase the reaction rate but can also lead to the thermal decomposition of the product or intermediates. For instance, the intermediate ethyl hydrogen oxalate is known to decompose at elevated temperatures. orgsyn.org Therefore, a balance must be struck to achieve a reasonable reaction time without compromising the yield and purity of the final product. Most reactions are conducted at atmospheric pressure, with purification often carried out under reduced pressure (vacuum distillation) to avoid high temperatures.
Effect on Reactionorgsyn.orgInfluence of Solvent Systems on Esterification Efficiency
Alternative Synthetic Routes to Enhance Ester Formation
To overcome some of the limitations of direct acid-catalyzed esterification, such as the decomposition of intermediates, alternative synthetic strategies have been developed.
Solvent-Mediated Anhydrous Conditions
The primary reaction involves the esterification of citronellol with a reactive derivative of oxalic acid, such as ethyl oxalyl chloride. The choice of solvent is crucial for ensuring the solubility of reactants, facilitating heat transfer, and influencing the reaction rate. Non-polar aprotic solvents like cyclohexane (B81311) or dichloromethane (B109758) are often employed. epo.orggoogle.com The use of a Dean-Stark apparatus when using solvents like cyclohexane allows for the azeotropic removal of any trace amounts of water or water produced during side reactions, ensuring the reaction medium remains anhydrous. google.com
Catalysis is another key aspect of this methodology. While the reaction can proceed without a catalyst, Lewis acids or non-nucleophilic bases are often used to enhance the reaction rate. For instance, zinc chloride has been used as a catalyst in similar esterification reactions, promoting the formation of the ester by activating the acyl chloride. google.com Alternatively, the reaction can be carried out in the presence of a non-nucleophilic base like pyridine, which acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction between an alcohol and an acyl chloride. This prevents potential acid-catalyzed side reactions.
Research into the esterification of citronellol has also highlighted the use of alternative catalysts that can operate under mild conditions. Tin(II) chloride (SnCl₂), a water-tolerant Lewis acid, has been shown to be effective in catalyzing the esterification of β-citronellol, suggesting its potential applicability in related syntheses to avoid corrosive mineral acids. researchgate.net The purity of the reactants, particularly the citronellol and the acylating agent, directly impacts the efficiency of the esterification process under these conditions.
Table 1: Parameters in Solvent-Mediated Anhydrous Esterification
| Parameter | Role & Significance | Examples |
| Reactants | Primary alcohol and acylating agent. | Citronellol, Ethyl Oxalyl Chloride epo.org |
| Solvent | Dissolves reactants, facilitates heat transfer, and enables anhydrous conditions. | Dichloromethane, Cyclohexane epo.orggoogle.com |
| Catalyst | Increases reaction rate by activating the electrophile or scavenging byproducts. | Zinc Chloride, Pyridine, Tin(II) Chloride (SnCl₂) google.comresearchgate.net |
| Anhydrous Technique | Removal of water to prevent hydrolysis and maximize yield. | Use of dried solvents, Dean-Stark apparatus google.com |
| Temperature | Controls reaction kinetics; often performed at reflux or room temperature depending on the catalyst. | Boiling point of the solvent (e.g., cyclohexane) google.com |
Industrial Scale-Up Considerations for Ester Synthesis
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations centered on efficiency, cost-effectiveness, safety, and product consistency. Citronellol, the primary precursor, is produced annually on a scale of several million kilograms, making it a readily available raw material for large-scale fragrance production. wikipedia.org
Key scale-up considerations include:
Reaction Vessel and Heat Management: Esterification reactions can be exothermic. On an industrial scale, effective heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. Large-scale reactors must be equipped with efficient cooling systems. The material of the reactor must also be chosen to withstand potentially corrosive reagents like acyl chlorides or acid catalysts.
Catalyst Selection and Recovery: While laboratory syntheses may use stoichiometric amounts of reagents, industrial processes prioritize catalytic methods to minimize waste and cost. The choice of catalyst is critical; it must be highly active, stable, and ideally, recoverable and reusable. Heterogeneous catalysts are often preferred over homogeneous ones as they can be more easily separated from the reaction mixture. The use of catalysts like Tin(II) chloride, which is less corrosive than traditional Brønsted acids, can also reduce equipment corrosion and simplify product purification by avoiding neutralization steps. researchgate.net
Solvent Handling and Recovery: The large volumes of solvents used in industrial production necessitate efficient recovery and recycling systems to minimize environmental impact and operational costs. The selection of solvents may also be guided by safety regulations and ease of handling on a large scale.
Purification Process: Post-reaction, the crude product must be purified to meet the high standards required for the fragrance industry. Industrial-scale purification typically involves multi-stage processes such as distillation, liquid-liquid extraction to remove unreacted starting materials and catalysts, and filtration. The efficiency and scalability of these purification steps are paramount for the economic viability of the process.
Process Control and Automation: To ensure consistent product quality and yield, industrial synthesis relies on robust process control systems. Automation can be used to monitor and control key parameters like temperature, pressure, reactant feed rates, and reaction time. This minimizes batch-to-batch variability and enhances operational safety.
Table 2: Industrial Scale-Up Parameters and Implications
| Parameter | Laboratory Scale Approach | Industrial Scale Implication & Strategy |
| Catalyst | Often homogeneous acid catalysts (e.g., H₂SO₄) or base scavengers. | Preference for heterogeneous, recoverable, or less corrosive catalysts (e.g., SnCl₂) to reduce waste and equipment corrosion. researchgate.net |
| Water Removal | Laboratory glassware (e.g., Dean-Stark trap). google.com | Integrated azeotropic distillation systems in large reactors; use of membrane pervaporation. |
| Purification | Small-scale chromatography or distillation. | Large-scale fractional distillation columns, multi-stage extraction units. |
| Heat Control | Heating mantles, ice baths. | Jacketed reactors with internal cooling coils and automated temperature control systems. |
| Process Time | Can be lengthy, with manual monitoring. | Optimization of reaction conditions (temperature, pressure, catalyst loading) to reduce cycle times; continuous flow reactors may be used. |
Chemical Reactivity and Transformation Mechanisms
Hydrolytic Cleavage of Ester Bonds
The ester linkages in Citronellyl ethyl oxalate (B1200264) are susceptible to hydrolysis, particularly under alkaline conditions. smolecule.com This reaction involves the cleavage of the ester bonds to yield the parent alcohol and carboxylic acid components. smolecule.com The process is typically carried out using aqueous solutions of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) at temperatures ranging from ambient to mild heating (25–60°C).
The stability of Citronellyl ethyl oxalate is pH-dependent. Studies on structurally similar esters indicate that the rate of hydrolysis is significantly influenced by the pH of the environment. Under neutral conditions (pH 7.4), the compound exhibits considerable stability, with a half-life exceeding 24 hours and minimal degradation observed. However, under alkaline conditions (pH 9.0), the rate of hydrolysis increases substantially, with the half-life decreasing to a range of 2 to 4 hours. This demonstrates a classic example of base-catalyzed ester hydrolysis, where the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group.
Table 1: pH-Dependent Hydrolysis Kinetics of Structurally Analogous Esters
| pH | Half-Life | Decomposition Level |
| 7.4 | >24 hours | Minimal |
| 9.0 | 2–4 hours | Significant |
Data derived from alkaline hydrolysis studies on structurally analogous esters.
The hydrolytic cleavage of this compound results in the formation of its constituent alcohol and dicarboxylic acid. Analysis of the product distribution from alkaline hydrolysis reactions of analogous esters shows a primary yield of Citronellol (B86348) and Oxalic acid.
Table 2: Product Distribution from Alkaline Hydrolysis of Analogous Esters
| Product | Yield |
| Citronellol | 85% |
| Oxalic Acid | 15% |
Data derived from alkaline hydrolysis studies on structurally analogous esters.
Kinetics and Thermodynamics of Hydrolysis Under Defined Conditions
Nucleophilic Substitution Reactions
The ester groups of this compound can also serve as sites for nucleophilic substitution, allowing for the synthesis of various derivatives. A significant area of research has been the diastereoselective introduction of fluorine atoms at specific positions to modify the molecule's properties. nih.govacs.org
Research has focused on the selective fluorination at the C-2 position of the citronellyl moiety. nih.govacs.org This transformation is of interest for creating analogues with altered electronic properties. acs.org The synthesis of these fluorinated oxalate esters involves a multi-step process that begins with the modification of citronellol, which is then esterified. acs.org
The key step in introducing fluorine at the C-2 position involves the use of the MacMillan α-fluorination protocol. nih.govacs.org This method employs an imidazolidinone organocatalyst. nih.govacs.org The synthetic route starts with the selective oxidation of (R)-citronellol to its corresponding aldehyde. nih.govacs.org This aldehyde then undergoes the organocatalyzed α-fluorination. Following the fluorination step, an in-situ reduction of the resulting α-fluoroaldehyde yields the C-2 fluorinated citronellol stereoisomers. nih.govacs.org These selectively fluorinated alcohols are then progressed to the corresponding ethyl oxalate esters. acs.org A double fluorination using the same protocol can be employed to create 2,2-difluoro analogues. nih.govacs.org
The diastereoselectivity of the MacMillan α-fluorination reaction is a critical aspect of the synthesis. The presence of the pre-existing stereocenter at C-3 allows for the assessment of the diastereomeric excess (de) of the fluorination at C-2. acs.org Analysis using fluorine-19 nuclear magnetic resonance (¹⁹F{¹H}-NMR) has shown that the reaction proceeds with consistently high diastereoselectivity. acs.org
Table 3: Diastereoselectivity in C-2 Fluorination
| Reaction Type | Analytical Method | Diastereomeric Excess (de) |
| MacMillan α-Fluorination Protocol | ¹⁹F{¹H}-NMR | ~98% |
Data from the synthesis of fluorinated citronellol precursors for oxalate esters. acs.org
This high degree of stereochemical control is a testament to the efficacy of the organocatalytic approach in achieving specific stereoisomers of the fluorinated this compound analogues. acs.org
MacMillan α-Fluorination Protocols and Organocatalysis
Stereoselective Methylation via Auxiliary-Controlled Methods (e.g., Evans Oxazolidinone)
Stereoselective methylation of this compound, particularly at the C-2 position of the citronellyl moiety, can be achieved with a high degree of control using chiral auxiliaries. The Evans oxazolidinone auxiliary is a well-established tool for such asymmetric alkylations wikipedia.orgnih.gov.
The Evans asymmetric alkylation method provides a robust strategy for introducing a methyl group stereoselectively. While direct methylation of this compound can be challenging, a common and effective approach involves the methylation of a citronellol-derived precursor followed by esterification to the desired oxalate.
A key study demonstrated the preparation of C-2 methylated citronellol analogues using an Evans oxazolidinone auxiliary acs.org. The synthesis commences with a carboxylic acid derived from (R)-pulegone, which is then used to acylate the chiral oxazolidinone. This step forms an N-acyloxazolidinone. Deprotonation of this intermediate with a strong base, such as sodium hexamethyldisilazide (NaHMDS), generates a rigid Z-enolate. The subsequent alkylation with methyl iodide proceeds with high diastereoselectivity, directed by the bulky substituent on the chiral auxiliary, which effectively shields one face of the enolate acs.orgresearchgate.net. The auxiliary is then cleaved, typically through reduction, to yield the C-2 methylated citronellol, which can be subsequently converted to the corresponding ethyl oxalate ester acs.org.
The general reaction scheme is as follows:
Acylation: The chiral oxazolidinone is acylated with a citronellol-derived carboxylic acid.
Deprotonation: A strong base is used to form a stereochemically defined enolate.
Alkylation: The enolate reacts with methyl iodide, with the chiral auxiliary directing the approach of the electrophile.
Auxiliary Cleavage: The chiral auxiliary is removed to yield the methylated product.
This methodology has been shown to produce the methylated product with a high diastereomeric excess, often exceeding 99% acs.org.
Table 1: Reagents and Conditions for Evans Auxiliary-Controlled Methylation
| Step | Reagents and Conditions | Typical Diastereomeric Excess (de) |
| Acylation | Carboxylic acid, Evans Oxazolidinone, Acylating agent (e.g., pivaloyl chloride) | - |
| Alkylation | NaHMDS, Methyl Iodide, THF, -78 °C | >99% acs.org |
| Auxiliary Removal | LiAlH₄, Et₂O | - |
The assessment of enantiomeric and diastereomeric purity is critical in stereoselective synthesis. For citronellyl derivatives and their methylated analogues, a combination of chromatographic and spectroscopic methods is employed.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is considered the benchmark method for determining the enantiomeric excess (ee) of chiral compounds like citronellyl derivatives heraldopenaccess.usuma.esnih.gov. Columns with chiral selectors, such as those based on amylose (B160209) or cellulose (B213188) derivatives, can effectively separate enantiomers, allowing for their quantification . Gas chromatography (GC) with a chiral stationary phase is another powerful technique, particularly for volatile compounds ic.ac.uk.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining diastereomeric purity. In the 1H NMR spectrum of a diastereomeric mixture, protons adjacent to the newly formed stereocenter will exhibit different chemical shifts for each diastereomer, allowing for integration and quantification of the diastereomeric ratio (dr) nih.gov. The use of chiral shift reagents can also aid in resolving the signals of enantiomers in NMR spectroscopy researchgate.net. For instance, the methyl protons of a methylated citronellyl derivative would appear as distinct signals for each diastereomer, and their integration provides the diastereomeric excess oup.com.
Polarimetry: While less precise than chromatographic or spectroscopic methods, polarimetry can provide a rapid indication of enantiomeric purity by measuring the optical rotation of a sample. However, this requires knowledge of the specific rotation of the enantiomerically pure substance and is highly sensitive to concentration, solvent, and temperature ic.ac.uk.
Table 2: Methods for Determining Enantiomeric and Diastereomeric Purity
| Method | Principle | Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase. heraldopenaccess.usuma.es | Determination of enantiomeric excess (ee). |
| Chiral GC | Separation of volatile enantiomers on a chiral column. ic.ac.uk | Determination of ee for volatile derivatives. |
| NMR Spectroscopy | Different magnetic environments for diastereomers lead to distinct signals. nih.gov | Determination of diastereomeric ratio (dr). |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR spectra. researchgate.net | Determination of ee. |
| Polarimetry | Measurement of the rotation of plane-polarized light. ic.ac.uk | Preliminary assessment of enantiomeric purity. |
Investigation of Chiral Auxiliaries in Alkylation Reactions
Oxidation and Reduction Pathways
Theoretical Considerations for Oxidative Transformation
Direct experimental studies on the oxidation of this compound are limited; however, theoretical pathways can be inferred from the reactivity of its constituent parts: the terpene moiety and the oxalate ester. The oxidation of terpenes and oxalates has been the subject of various theoretical and experimental investigations nih.govacs.orgunex.esresearchgate.netacs.orgacs.org.
The oxidation of the citronellyl portion is likely to proceed via radical mechanisms, particularly at the allylic positions or the double bond. Atmospheric oxidation of terpenes, for instance, often involves reactions with hydroxyl radicals (•OH) and ozone (O3) researchgate.netacs.orgacs.org. These reactions can lead to the formation of a variety of oxygenated products, including alcohols, ketones, and carboxylic acids researchgate.net. The double bond in the citronellyl chain is a prime target for electrophilic attack by oxidizing agents.
The oxalate moiety itself can undergo oxidative degradation. Computational studies on the oxidation of oxalic acid by ozone and hydroxyl radicals indicate that hydrogen abstraction is a key pathway nih.govacs.orgunex.es. While this compound lacks the acidic protons of oxalic acid, the ester group can still be susceptible to oxidative cleavage under certain conditions. Theoretical pathways for the oxidation of this compound could involve the formation of diketones or carboxylic acids through radical intermediates .
Reduction to Precursor Alcohols and Diols
The reduction of this compound leads to the cleavage of the ester bonds, yielding its precursor alcohols. The most common and effective reagents for this transformation are strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) .
The reaction involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbons of the oxalate group. This process occurs twice for each carbonyl group, ultimately leading to the formation of the corresponding alcohols. The reduction of the citronellyl ester portion yields citronellol, while the ethyl oxalate portion is reduced to ethylene (B1197577) glycol .
A study on the reduction of diethyl oxalate with lithium aluminum deuteride (B1239839) (a deuterated analog of LiAlH₄) confirms the formation of the corresponding diol, in that case, [1,1,2,2-2H4]ethanediol . This serves as a strong model for the reduction of the oxalate moiety within this compound.
This compound + LiAlH₄ (or NaBH₄) → Citronellol + Ethylene Glycol
Table 3: Reduction of this compound
| Reagent | Products | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Citronellol, Ethylene Glycol | |
| Sodium Borohydride (NaBH₄) | Citronellol, Ethylene Glycol |
This reduction is a synthetically useful transformation as it allows for the recovery of the citronellol backbone from its oxalate derivative.
Citronellyl Ethyl Oxalate As a Model Compound in Mechanistic Studies
Elucidation of Esterification Reaction Mechanisms
The synthesis of citronellyl ethyl oxalate (B1200264) is a classic example of esterification, providing a model system for mechanistic studies of this important reaction class. The primary synthesis involves the reaction of citronellol (B86348) with either oxalic acid or ethyl oxalate, typically facilitated by an acid catalyst. smolecule.com By systematically studying this reaction, researchers can gain insights into the factors that control esterification efficiency and selectivity.
The common method for synthesizing CEO is the acid-catalyzed esterification between citronellol and oxalic acid, often using a strong acid like sulfuric acid and conducting the reaction under reflux to drive the equilibrium towards the product. Investigations into this process serve to elucidate the standard acid-catalyzed esterification (Fischer esterification) mechanism, involving protonation of the carboxylic acid (or its equivalent), nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water to form the ester.
The study of CEO synthesis allows for the optimization of various reaction parameters, which in turn provides a clearer understanding of the mechanistic details. Key variables that are often manipulated include molar ratios of reactants, catalyst loading, solvent polarity, and temperature. For instance, using an excess of ethyl oxalate can improve the yield of the desired product, though it necessitates more rigorous post-reaction purification to remove unreacted starting material and by-products such as di-citronellyl oxalate. The systematic testing of these variables, often through a Design of Experiments (DoE) approach, helps to build a comprehensive model of the reaction landscape.
Alternative synthetic conditions have also been explored, such as low-temperature esterification using oxalic acid and ethanol (B145695) in a solvent like carbon tetrachloride. This approach is designed to minimize the decomposition of intermediates, providing further insight into the reaction pathway and the stability of transient species. The choice of anhydrous conditions and specific alcohol solvents can also significantly impact the efficiency of the esterification process.
Table 1: Investigated Parameters in the Esterification of Citronellol
| Parameter | Variation | Observation/Impact on Mechanism Study |
|---|---|---|
| Reactants | Citronellol and Oxalic Acid/Ethyl Oxalate | Provides a model for Fischer esterification. smolecule.com |
| Catalyst | Acid catalysts (e.g., H₂SO₄) | Elucidates the role of protonation in activating the carbonyl group. |
| Molar Ratio | e.g., Excess ethyl oxalate (3:1) | Studies reaction equilibrium and the formation of by-products like di-citronellyl oxalate. |
| Temperature | Reflux vs. Low-temperature | Investigates the stability of intermediates and activation energy requirements. |
| Solvent | e.g., Carbon tetrachloride, ethanol | Examines the effect of solvent polarity on reaction rates and pathways. |
Insights into Hydrolysis Reaction Mechanisms and Catalysis
Citronellyl ethyl oxalate is an effective substrate for studying ester hydrolysis, the reverse reaction of esterification. The compound's susceptibility to hydrolysis, particularly under alkaline conditions, allows for detailed kinetic and mechanistic investigations. smolecule.com When subjected to aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), CEO breaks down into its constituent parts: citronellol and oxalic acid.
This base-catalyzed hydrolysis (saponification) proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the oxalate group. This results in the formation of a tetrahedral intermediate, which then collapses, cleaving the C-O bond and releasing the citronellol alkoxide. A final proton transfer step yields citronellol and the oxalate salt.
Studies on CEO have demonstrated its pH-dependent stability, providing quantitative data on hydrolysis rates under different conditions. This is crucial for understanding the factors that govern the lability of ester bonds. For example, kinetic data shows that the compound is relatively stable at a neutral pH but hydrolyzes more rapidly as the pH increases.
Table 2: pH-Dependent Hydrolysis of this compound
| pH | Half-Life | Primary Degradation Products |
|---|---|---|
| 7.4 | >24 hours | Minimal decomposition |
| 9.0 | 2–4 hours | Citronellol (85%), Oxalic Acid (15%) |
Data derived from studies on structurally analogous esters.
The catalysis of this hydrolysis reaction is a key area of study. While strong bases are effective, research into milder or more selective catalytic systems using CEO as a model can advance the field. The straightforward nature of its hydrolysis products allows for easy monitoring of reaction progress through techniques like chromatography, making it an ideal system for comparing the efficacy of different catalysts.
Development of Novel Synthetic Methodologies Using Ester Systems
The chemical framework of this compound has been utilized in the development and application of modern synthetic methodologies, particularly for creating structurally modified analogues. These efforts, while often driven by goals such as probing structure-activity relationships in other scientific fields, serve as excellent case studies for the application of novel synthetic reactions on a complex ester template. nih.govacs.org
A significant example is the synthesis of selectively fluorinated and methylated derivatives of CEO. nih.govacs.org These syntheses showcase advanced organic chemistry techniques and provide insights into how the electronic and steric properties of a molecule can be precisely tuned.
For instance, the synthesis of C-2 fluorinated CEO analogues has been accomplished using protocols such as the MacMillan α-fluorination, which employs imidazolidinone organocatalysts. This method allows for the diastereoselective introduction of fluorine atoms adjacent to a carbonyl group, a challenging transformation. Similarly, C-2 methylated derivatives have been prepared with high diastereomeric excess using an Evans oxazolidinone auxiliary followed by alkylation with methyl iodide. acs.org The successful application of these sophisticated, stereoselective reactions on a substrate derived from this compound demonstrates its utility as a scaffold for testing and refining new synthetic methods. acs.org
The synthetic routes to these analogues are often multi-step processes originating from precursors like (R)-pulegone. nih.govacs.org They involve a sequence of reactions including oxidations, reductions, and the key stereoselective alkylation or fluorination steps before the final esterification to form the oxalate ester. nih.govacs.org These synthetic campaigns highlight how a relatively simple starting ester system can be the target for complex chemical transformations, thereby aiding in the expansion of the synthetic chemist's toolkit.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Citronellol |
| Oxalic acid |
| Sulfuric acid |
| Ethanol |
| Carbon tetrachloride |
| Di-citronellyl oxalate |
| Sodium hydroxide |
| Potassium hydroxide |
| (R)-pulegone |
Structure Reactivity and Structure Function Relationship Studies
Conformational Analysis and its Impact on Molecular Recognition
The three-dimensional shape of a molecule, or its conformation, plays a pivotal role in how it interacts with other molecules, including olfactory receptors. For flexible molecules like Citronellyl ethyl oxalate (B1200264), understanding the preferred, low-energy conformations is key to deciphering its biological activity.
Computational methods are instrumental in predicting the stable conformations of Citronellyl ethyl oxalate. Studies have employed techniques like molecular mechanics calculations and the PM3 method to optimize the geometry of various conformers. scispace.com One study identified twenty-three stable conformers of (R)-ethyl citronellyl oxalate (ECO). scispace.com These computational approaches allow researchers to explore the potential shapes the molecule can adopt in a three-dimensional space. researchgate.net
A key finding from conformational analysis is that the musk-rose odor of this compound is linked to specific low-energy conformations. These stable shapes are thought to be stabilized by intramolecular forces. The compactness of a molecule, which can be characterized by parameters like the longest side-length of a circumscribed box (LLCB), is considered a significant factor in its olfactory activity. oup.com
The predicted stable conformations of this compound are then correlated with its interaction with olfactory receptors. The prevailing theory is that the shape of the odorant molecule is crucial for binding to specific receptor sites in the nasal cavity, initiating a signal that the brain perceives as a particular scent. perfumerflavorist.com
Research has shown that the two most stable and compact conformers of (R)-ethyl citronellyl oxalate fit a proposed three-dimensional structure model for benzenoid musks. scispace.com This suggests that despite its linear, acyclic structure, it can adopt a shape that mimics cyclic musk compounds, explaining its musk-like odor. perfumerflavorist.comresearchgate.net Furthermore, another stable conformer of ECO was found to have a partial three-dimensional structure similar to that of (S)-citronellol, which could explain its rose-like nuance. scispace.comresearchgate.net This dual conformational character, where different stable shapes are responsible for different facets of its complex odor, is a significant finding. scispace.comresearchgate.net
Computational Chemistry Approaches to Conformer Prediction
Quantitative Structure-Activity Relationships (QSAR) in Olfactory Receptor Interactions
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. In the context of this compound, QSAR is used to understand how its structural features influence its interaction with olfactory receptors.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been applied to study odorants. oup.comphysiology.org CoMFA calculates the steric and electrostatic interaction energies between a set of aligned molecules and a probe atom at various grid points. oup.com The resulting data is then analyzed to build a 3D model that highlights the structural features important for activity. oup.com
While direct CoMFA studies solely on this compound are not extensively detailed in the provided results, the methodology is a cornerstone of modern fragrance research. perfumerflavorist.com For instance, CoMFA has been successfully used to construct 3D models for other odor qualities, like the "green odor" of pyrazine (B50134) derivatives, by correlating their structural features with human olfactory detection thresholds. oup.com This approach allows for the prediction of the odor activity of new compounds. oup.com
Through conformational analysis and comparison with known musk compounds, specific steric (shape and size) and electrostatic (charge distribution) requirements for the binding of this compound to olfactory receptors have been inferred. The ability of its stable conformers to fit into the binding pocket of musk receptors is a key steric factor. scispace.com The oxalate ester group, with its two carbonyl groups, introduces a specific electrostatic character to the molecule, which likely plays a role in receptor interaction.
Studies on related compounds, such as selectively fluorinated and methylated analogues of citronellol (B86348) and their corresponding ethyl oxalate esters, have provided further insights. acs.orgnih.gov These studies, which assess the activity of these analogues on the human olfactory receptor OR1A1, help to probe the steric and electronic influences on receptor activation. acs.orgnih.gov For example, the finding that C-2 monofluorinated and difluorinated citronellols are more potent agonists than citronellol itself suggests an important hydrogen bond donor role, a feature absent in this compound. acs.orgnih.gov The oxalate esters, in general, were found to be weaker agonists than their corresponding citronellols. acs.orgnih.gov
Comparative Molecular Field Analysis (CoMFA) for 3D Model Construction
Chirality and Stereochemical Influence on Receptor Interactions
Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity, as enantiomers (non-superimposable mirror images) can interact differently with chiral biological receptors. soton.ac.uk In the case of this compound, the stereocenter at the C-3 position of the citronellyl moiety is a crucial factor.
The (R)-enantiomer of ethyl citronellyl oxalate is the one predominantly discussed in the context of its characteristic musk and rose odor. scispace.comresearchgate.net Sensory evaluations have focused on (R)-ethyl citronellyl oxalate, indicating that this specific stereoisomer is of primary interest to the fragrance industry. scispace.comresearchgate.net
Enantiomeric Specificity in Olfactory Receptor Activation
The chirality of a molecule can play a critical role in its interaction with olfactory receptors, leading to different scent perceptions for different enantiomers. In the case of this compound, the stereoisomers are reported to have distinct olfactory characteristics. The (R)-enantiomer is associated with stronger citrus notes, whereas the (S)-enantiomer may produce "off-odors," indicating a degree of specificity at the olfactory receptor level.
While both enantiomers of the parent alcohol, citronellol, are known to activate the human olfactory receptor OR1A1 with no significant difference in activity, the derivatization into the ethyl oxalate ester introduces a more defined stereochemical influence on the perceived fragrance. nih.gov This suggests that the larger oxalate group contributes significantly to the specific interactions within the receptor's binding pocket.
Stereoelectronic Effects of Substituent Introduction (e.g., Fluorine)
The introduction of substituents, such as fluorine atoms, can profoundly alter a molecule's electronic properties without significantly changing its size, providing a valuable tool for probing structure-activity relationships. acs.org Studies on fluorinated analogues of this compound have demonstrated the importance of stereoelectronic effects in olfactory receptor activation. nih.govacs.org
Selective fluorination at the C-2 position of the citronellyl moiety has been explored to understand its impact on the agonist activity at the OR1A1 receptor. nih.govacs.org While the parent compound, this compound, is not a hydrogen bond donor, the electronic effects of fluorine substitution are still significant. nih.govacs.orgresearchgate.net The introduction of fluorine is known to polarize the C-F bond, which can influence intramolecular and intermolecular interactions. acs.org Research has shown that C-2 fluoro-stereoisomers of ethyl citronellyl oxalate exhibit improved activity at the OR1A1 receptor compared to the non-fluorinated parent compound. nih.govacs.org In contrast, methylation at the same C-2 position, which has a smaller electronic influence but a larger steric impact, does not lead to improved activity. nih.govacs.org This highlights that electronic effects can be more significant than steric factors in modulating the activity of these fragrance molecules. acs.org
Molecular Interaction with Olfactory Receptors (e.g., OR1A1)
This compound and its analogues serve as ligands for the human olfactory receptor OR1A1, a G-protein coupled receptor (GPCR). nih.govacs.org OR1A1 is considered a broadly tuned receptor, capable of being activated by a range of small terpenes and their derivatives, including citronellol and this compound. nih.govacs.orgmaayanlab.cloud The study of these interactions provides insight into the molecular basis of odor perception.
Hydrogen Bonding Interactions in Ligand-Receptor Complexes
Hydrogen bonding is a critical factor in the binding of many ligands to their receptors. While this compound itself is not a hydrogen bond donor, its parent alcohol, citronellol, is. nih.govacs.org Comparative studies between citronellol and this compound help to elucidate the role of the hydrogen bond donor group in activating OR1A1. nih.govacs.org
Site-Specific Mutagenesis Studies of Receptor Binding Sites
To pinpoint the specific amino acid residues responsible for ligand binding and receptor activation, site-specific mutagenesis studies on OR1A1 have been conducted. nih.govacs.orgmaayanlab.cloudnih.gov These studies involve systematically replacing specific amino acids in the receptor and observing the effect on the response to a ligand.
Research has identified several conserved amino acid residues within the transmembrane domains of OR1A1 that are critical for its response to citronellic structures. maayanlab.cloudnih.gov Furthermore, studies have implicated the third extracellular loop (ECL3) of the receptor in modulating ligand potency and efficacy. maayanlab.cloudmdpi.comuniprot.org When modified analogues of this compound, such as the fluorinated versions, were tested against these site-specific mutants of OR1A1, altered dose-response curves were observed, confirming that these residues are key to the ligand-receptor interaction. nih.govacs.org These findings help to construct a more detailed model of the binding pocket of OR1A1. nih.gov
Analysis of Agonist Efficacy of Modified Analogues (e.g., Fluorinated, Methylated)
The functional response of the OR1A1 receptor to this compound and its modified analogues can be quantified through agonist efficacy studies. These studies typically use a cell-based system where the activation of the receptor leads to a measurable signal, such as the production of luciferase. nih.govacs.org
Research has systematically evaluated the agonist efficacy of C-2 fluorinated and methylated analogues of (R)-ethyl citronellyl oxalate at the human OR1A1 receptor. The results consistently show that fluorination enhances agonist activity, while methylation does not. nih.govacs.org The oxalate esters as a group were found to be weaker agonists compared to the corresponding citronellol analogues. nih.govacs.org
Table 1: Relative Agonist Efficacy of this compound Analogues at OR1A1
| Compound | Modification | Relative Efficacy |
|---|---|---|
| (R)-Ethyl citronellyl oxalate (ECO) | Parent Compound | Baseline |
| (2S, 3R)-Fluoro-ECO | Monofluorinated | More active than parent |
| (2R, 3R)-Fluoro-ECO | Monofluorinated | More active than parent |
| C-2 Methyl-ECO Analogue 1 | Methylated | Similar to parent |
| C-2 Methyl-ECO Analogue 2 | Methylated | Similar to parent |
Data sourced from studies on OR1A1 activation assays. nih.govacs.org The monofluoro stereoisomers were identified as the most active compounds in the oxalate series.
These findings underscore the significant role of stereoelectronic properties in the molecular recognition and activation of olfactory receptors. The enhanced performance of the fluorinated analogues, despite the general weakness of the oxalate ester series, points to a complex interplay of factors beyond simple hydrogen bonding in determining the ultimate agonist efficacy of a fragrance molecule. nih.govacs.org
Derivatization Strategies for Advanced Chemical Research
Synthesis of Fluorinated Citronellyl Ethyl Oxalate (B1200264) Analogues
The introduction of fluorine into organic molecules can dramatically alter their electronic properties without significantly increasing their size, making it a valuable strategy for probing stereoelectronic effects in molecular interactions. acs.org The synthesis of fluorinated analogues of citronellyl ethyl oxalate typically begins with (R)-pulegone, which establishes the stereochemistry at the C-3 position of the citronellol (B86348) skeleton. acs.org
A key intermediate in this process is a carboxylic acid derived from the ring-opening of pulegone. acs.org This acid can be reduced to citronellol, which is then oxidized to the corresponding aldehyde. acs.orgnih.gov The introduction of fluorine at the C-2 position is achieved through an α-fluorination protocol, often utilizing an imidazolidinone organocatalyst. acs.orgnih.gov Subsequent in situ reduction of the resulting α-fluoroaldehydes yields the desired monofluorinated citronellol alcohols as single stereoisomers. nih.gov To obtain the final fluorinated this compound analogues, the fluorinated citronellol is esterified. acs.orgnih.gov For the synthesis of 2,2-difluorocitronellol, a double fluorination of the aldehyde intermediate is performed, followed by reduction. acs.org
The high diastereoselectivity of these synthetic methods, often exceeding 98%, has been confirmed by fluorine-19 nuclear magnetic resonance (¹⁹F NMR) analysis of the resulting fluorinated analogues.
Preparation of Methylated this compound Derivatives
In contrast to fluorination, methylation introduces a greater steric bulk with a less pronounced electronic effect, allowing researchers to investigate the impact of size and shape on molecular interactions. acs.org The preparation of methylated this compound derivatives also commences from the same carboxylic acid intermediate derived from (R)-pulegone. acs.orgnih.gov
The Evans asymmetric alkylation approach is a key methodology for introducing a methyl group at the C-2 position. acs.orgnih.gov This involves acylating enantiomers of an oxazolidinone auxiliary with the carboxylic acid to form diastereoisomers. acs.orgnih.gov Subsequent alkylation with methyl iodide proceeds with high diastereoisomeric excess (approximately 99% de). acs.orgnih.gov Reductive removal of the chiral auxiliary then furnishes the desired methylated citronellol alcohols. acs.orgnih.gov Finally, these alcohols are converted to their corresponding ethyl oxalate esters to yield the methylated this compound derivatives. acs.orgnih.gov
Applications of Derivatized Esters in Probing Molecular Recognition
Derivatized esters, such as the fluorinated and methylated analogues of this compound, are invaluable tools for dissecting the intricate forces that govern molecular recognition, particularly at receptor binding sites. stereoelectronics.orgnih.govmit.edu By systematically altering the steric and electronic properties of a ligand, researchers can gain insights into the specific interactions that contribute to binding affinity and efficacy.
Investigations into Stereoelectronic vs. Steric Effects on Interaction
The comparison between fluorinated and methylated analogues allows for a direct investigation into the relative contributions of stereoelectronic and steric effects. acs.orgwisc.edu Fluorine's high electronegativity can influence the hydrogen-bonding potential of nearby functional groups, a classic stereoelectronic effect. acs.orgwikipedia.org For instance, C-2 fluorination is expected to make the alcohol of citronellol a better hydrogen bond donor. acs.org In contrast, a methyl group at the same position primarily introduces steric hindrance. acs.org
Studies on the human olfactory receptor OR1A1 have utilized these analogues to probe binding interactions. acs.orgnih.gov It was observed that C-2 monofluorinated and difluorinated citronellol analogues were more potent agonists than citronellol itself, suggesting an important hydrogen bond donor role for the parent molecule. acs.org Conversely, the C-2 methylated citronellol isomers showed no improvement in activity, with one isomer being completely inactive, possibly due to unfavorable steric interactions. acs.org
Similarly, for the ethyl oxalate esters, the monofluorinated analogues were more active than the parent compound, indicating a positive effect of fluorine, though the precise nature of this effect is still under investigation. acs.org The methylated oxalate esters, however, displayed activity similar to the parent compound. acs.org These findings underscore the utility of this derivatization strategy in differentiating the subtle electronic and spatial requirements of a binding pocket.
Elucidation of Specific Binding Site Features through Analogue Studies
Derivatized esters can serve as molecular probes to map the features of a receptor's binding site. acs.orgnih.gov The loss or gain of activity upon specific modifications can imply the presence or absence of corresponding interactions, such as hydrogen bonds or hydrophobic contacts. stereoelectronics.org For example, converting a hydroxyl group to an ester removes its hydrogen bond donating capability while retaining a hydrogen bond accepting oxygen. stereoelectronics.org
In the context of this compound and its analogues interacting with olfactory receptors, these studies help to build a picture of the receptor's active site. acs.orgnih.gov The observation that fluorinated analogues of both citronellol and its ethyl oxalate ester exhibit enhanced activity at the OR1A1 receptor points to a specific region within the binding site that can favorably accommodate the electronic changes brought about by fluorination. acs.org The diminished or unchanged activity of the methylated analogues suggests that this same region may be sterically constrained. acs.org By systematically employing a range of such derivatized probes, a more detailed model of the binding site topography and electrostatic landscape can be constructed, guiding the design of future molecules with tailored activities.
Q & A
Q. What established synthetic routes exist for Citronellyl ethyl oxalate, and how do reaction conditions influence yield and purity?
this compound is synthesized via esterification between citronellol and ethyl oxalate. Key methodologies include:
- Low-temperature esterification : Using oxalic acid, ethanol, and carbon tetrachloride to minimize decomposition of intermediate ethyl hydrogen oxalate .
- Solvent-mediated reactions : Anhydrous conditions with alcohol solvents (e.g., ethanol) improve esterification efficiency, with yields affected by reagent purity and solvent choice .
- Catalytic optimization : Acid catalysts (e.g., sulfuric acid) or enzymatic approaches can enhance reaction rates but require careful pH control to avoid by-products like ethyl formate .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s molecular structure and purity?
- NMR spectroscopy : H and C NMR identify functional groups (e.g., oxalate ester peaks at δ 4.2–4.4 ppm for ethyl groups) and confirm stereochemistry .
- GC-MS : Resolves purity and detects volatile by-products (e.g., citronellol or unreacted oxalate derivatives) using non-polar columns (e.g., DB-5) .
- FTIR : Confirms ester carbonyl stretches (~1740 cm) and oxalate backbone vibrations .
Q. How does this compound’s stability vary under common laboratory storage conditions?
- Thermal stability : Decomposition occurs above 200°C, making it suitable for high-temperature applications like fragrance encapsulation .
- pH sensitivity : Hydrolysis is accelerated in acidic (pH < 4) or alkaline (pH > 10) conditions; neutral buffers (pH 7) are recommended for long-term storage .
Advanced Research Questions
Q. What are the primary degradation pathways of this compound under varying pH and thermal conditions, and how can these be mitigated?
- Hydrolysis : Dominant in aqueous acidic/alkaline media, producing citronellol and oxalic acid derivatives. Mitigation involves using anhydrous solvents or stabilizing agents (e.g., antioxidants) .
- Thermal decomposition : At >200°C, decarboxylation generates CO and fragmented terpenes. Controlled heating rates and inert atmospheres (N) reduce side reactions .
Q. How can enantiomeric purity of this compound impact its application in fragrance chemistry, and what methods resolve chiral isomers?
- Olfactory receptor specificity : The (R)-enantiomer exhibits stronger citrus notes, while (S)-forms may introduce off-odors. Chiral GC columns (e.g., Cyclosil-B) or HPLC with chiral stationary phases (e.g., amylose derivatives) achieve separation .
- Stereochemical analysis : Circular dichroism (CD) or X-ray crystallography (if crystalline) validates enantiomeric ratios .
Q. How can contradictions in reported reaction yields for this compound synthesis be resolved through experimental design?
- Design of Experiments (DoE) : Systematically test variables like molar ratios (citronellol:ethyl oxalate), solvent polarity, and catalyst loading. For example, excess ethyl oxalate (3:1 molar ratio) improves yields but requires post-reaction purification .
- By-product analysis : Use LC-MS to identify impurities (e.g., di-citronellyl oxalate) and optimize reaction quenching steps .
Q. What role does this compound play in odorant-receptor binding studies, and how can its efficacy be quantified?
- Receptor activation assays : Use calcium imaging or HEK293 cells expressing human olfactory receptors (e.g., OR1A1) to measure dose-response curves .
- Molecular docking : Simulate binding affinities using software like AutoDock Vina, focusing on oxalate ester interactions with receptor active sites .
Methodological Considerations
- Data contradiction resolution : Compare synthesis protocols across studies to isolate variables (e.g., solvent purity in vs. 15). Replicate experiments with controlled reagent sources .
- Advanced analytics : Pair GC-MS with retention index databases (e.g., NIST) for unambiguous identification of degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
